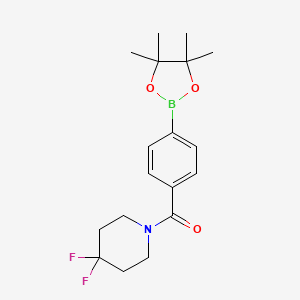![molecular formula C13H8N2O3 B1399731 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile CAS No. 959766-44-0](/img/structure/B1399731.png)
5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile
Overview
Description
5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile (5-NIDIC) is a heterocyclic compound used in a variety of scientific research applications. It is a nitrobenzene derivative with a nitrogen atom in the six-membered ring, and is chemically similar to the isochromene family of compounds. 5-NIDIC has been used for a wide range of applications, including chemistry, drug discovery, and biological research.
Mechanism of Action
The mechanism of action of 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile is not fully understood. However, it is believed to interact with enzymes and other proteins in the body to produce its effects. It is believed to interact with cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds. In addition, 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile is believed to interact with other proteins, such as G-protein coupled receptors, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile are not fully understood. However, it is believed to have anti-inflammatory, anti-cancer, and anti-microbial effects. It is also believed to have antioxidant and neuroprotective effects. In addition, 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile is believed to have anti-allergic and anti-angiogenic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile in laboratory experiments include its low cost, easy availability, and high yield. In addition, the reaction is relatively simple and can be completed in a short period of time. The main limitation of 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile is its lack of specificity, as it can interact with a wide range of proteins and enzymes.
Future Directions
For 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile research include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further studies are needed to identify the most effective synthesis method and to optimize the reaction conditions for maximum yield. Finally, further studies are needed to identify potential toxic effects of 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile and to develop methods for controlling its release into the environment.
Scientific Research Applications
5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of compounds, including heterocyclic compounds, pharmaceuticals, and pesticides. It has also been used in the study of the structure and reactivity of aromatic compounds. In addition, 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile has been used in the study of drug metabolism, drug-drug interactions, and enzyme inhibition.
properties
IUPAC Name |
7-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-5-11-10-3-1-2-8-6-18-7-9(13(8)10)4-12(11)15(16)17/h1-4H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHSOAQCQWVUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=CC(=C(C3=CC=C2)C#N)[N+](=O)[O-])CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B1399649.png)







![2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1399661.png)




